4,5-Dimethyl-2-methoxyphenylboronic acid
Overview
Description
4,5-Dimethyl-2-methoxyphenylboronic acid is an organoboron compound with the molecular formula C9H13BO3. It is a boronic acid derivative, characterized by the presence of a boron atom bonded to a phenyl ring substituted with two methyl groups and a methoxy group. This compound is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal in forming carbon-carbon bonds .
Mechanism of Action
Target of Action
The primary target of 4,5-Dimethyl-2-methoxyphenylboronic acid is the palladium catalyst used in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its targets through two key processes: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction is the main biochemical pathway affected by this compound . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Pharmacokinetics
It’s known that the compound is a solid at room temperature and should be stored at 2-8°c for optimal stability .
Result of Action
The result of the compound’s action is the formation of a new carbon–carbon bond via the Suzuki–Miyaura coupling reaction . This reaction is exceptionally mild and functional group tolerant, making it a popular choice for carbon–carbon bond formation .
Action Environment
The efficacy and stability of this compound can be influenced by environmental factors such as temperature and the presence of other reagents. For instance, the compound should be stored at 2-8°C for optimal stability . Additionally, the Suzuki–Miyaura coupling reaction can be catalyzed by ethers .
Preparation Methods
Synthetic Routes and Reaction Conditions
4,5-Dimethyl-2-methoxyphenylboronic acid can be synthesized through several methods. One common approach involves the borylation of the corresponding aryl halide using a boron reagent such as bis(pinacolato)diboron (B2pin2) in the presence of a palladium catalyst. The reaction typically proceeds under mild conditions, often in the presence of a base like potassium carbonate (K2CO3) and a solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
4,5-Dimethyl-2-methoxyphenylboronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Protodeboronation: This reaction involves the removal of the boronic acid group, typically using a protic solvent or an acid.
Common Reagents and Conditions
Palladium Catalysts: Commonly used in Suzuki-Miyaura reactions.
Bases: Potassium carbonate (K2CO3), sodium hydroxide (NaOH).
Solvents: Dimethylformamide (DMF), tetrahydrofuran (THF), water.
Major Products
Biaryl Compounds: Formed through Suzuki-Miyaura cross-coupling.
Aryl Compounds: Resulting from protodeboronation.
Scientific Research Applications
4,5-Dimethyl-2-methoxyphenylboronic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenylboronic acid: Similar structure but lacks the methyl groups.
2,4,6-Trimethylphenylboronic acid: Contains three methyl groups but no methoxy group.
Uniqueness
4,5-Dimethyl-2-methoxyphenylboronic acid is unique due to its specific substitution pattern, which can influence its reactivity and selectivity in chemical reactions. The presence of both methyl and methoxy groups can enhance its stability and solubility in various solvents, making it a versatile reagent in organic synthesis .
Properties
IUPAC Name |
(2-methoxy-4,5-dimethylphenyl)boronic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BO3/c1-6-4-8(10(11)12)9(13-3)5-7(6)2/h4-5,11-12H,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPAUFRXEKDIYPR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1OC)C)C)(O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801243407 | |
Record name | Boronic acid, B-(2-methoxy-4,5-dimethylphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801243407 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.01 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2121511-71-3 | |
Record name | Boronic acid, B-(2-methoxy-4,5-dimethylphenyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2121511-71-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Boronic acid, B-(2-methoxy-4,5-dimethylphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801243407 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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